molecular formula C5H8O3S B094216 1,1-Dioxo-tetrahydro-thiopyran-4-one CAS No. 17396-35-9

1,1-Dioxo-tetrahydro-thiopyran-4-one

Cat. No. B094216
CAS RN: 17396-35-9
M. Wt: 148.18 g/mol
InChI Key: XFMQGQAAHOGFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06486199B1

Procedure details

To a solution of tetrahydrothiopyran-4-one (400 mg, 3.45 mmol) in acetonitrile (5 ml) was added aqueous Na2EDTA (3 ml, 0.0004 M). A mixture of oxone (6.30 g, 10.30 mmol) and sodium bicarbonate (2.70, 32 mmol) was added in small portions to the above solution over a period of 20 min. The slurry was stirred for another 1 h before being quenched with methylene chloride. The organic solvent was decanted and the solid residue was triturated with ethyl acetate (3×25 ml). The combined organic layers were dried over sodium sulfate and concentrated to give the desired ketone (0.37 g, 73%) as a colorless solid. mp 170-172° C. (lit. 168-170° C.); 1H NMR (500 MHz, CDCl3) 2.99 (t, J=6.8 Hz, 4H), 3.39 (t, J=6.8 Hz, 4H). Ref: Yang, D.; Yip, Y.-C.; Jiao, G.-S.; Wong, M.-K. Design of Efficient Ketone Catalysts for Epoxidation by Using the Field Effect. J. Org. Chem, 1998, 63, 8952-8956.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
32 mmol
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
S1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.C(N(CC([O-])=O)CC(O)=O)CN(CC([O-])=O)CC(O)=O.[Na+].[Na+].O[O:31][S:32]([O-:34])=O.[K+].C(=O)(O)[O-].[Na+]>C(#N)C>[O:31]=[S:32]1(=[O:34])[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1 |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
S1CCC(CC1)=O
Name
Quantity
3 mL
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
32 mmol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The slurry was stirred for another 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in small portions to the above solution over a period of 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
before being quenched with methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic solvent was decanted
CUSTOM
Type
CUSTOM
Details
the solid residue was triturated with ethyl acetate (3×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=S1(CCC(CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.